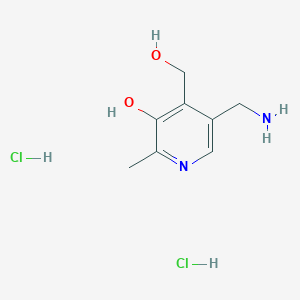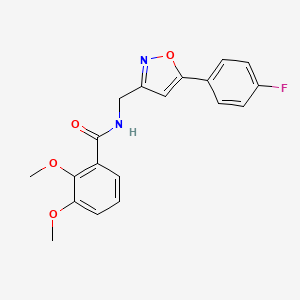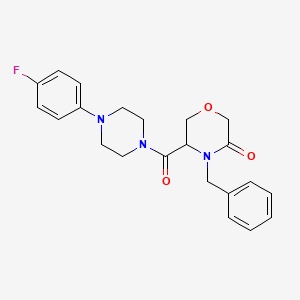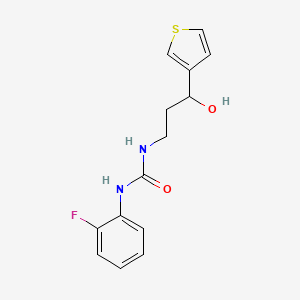
5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves various chemical reactions, including condensation, aminomethylation, and hydrogenation processes. For instance, the aminomethylation of pyridines has been explored to introduce functional groups into the pyridine ring, which is a critical step in the synthesis of many bioactive compounds (Smirnov et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is characterized by their ability to form complex structures with other molecules. For example, the study by Zaman et al. (1999) highlighted the formation of bifurcated hydrogen bonds in the crystal structures of pyridine derivatives, indicating a complex molecular interaction pattern (Zaman et al., 1999).
Chemical Reactions and Properties
Chemical reactivity and properties of pyridine derivatives, including those similar to the compound , show varied reactions such as aminomethylation, bromination, and interaction with acids. Kolder et al. (2010) described the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid, indicating the compound's reactive nature and potential for further chemical modifications (Kolder et al., 2010).
Physical Properties Analysis
The physical properties of pyridine derivatives are crucial for understanding their behavior in different conditions. The crystalline structure, solubility, and melting points are among the key physical properties that influence their application in various fields. Research into polymorphism, as conducted by Vogt et al. (2013), provides insight into the challenges and considerations for characterizing these compounds' physical properties (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the applications and handling of pyridine derivatives. Studies on the reactivity of halogen atoms in pyridine compounds, as detailed by Hertog et al. (2010), contribute to understanding the chemical behavior and potential for substitution reactions that can modify the compound's functionality (Hertog et al., 2010).
Scientific Research Applications
Synthesis and Derivative Formation
- The compound is utilized in synthesizing various derivatives. For instance, aminomethylation of similar pyridines leads to the formation of acetoxy and bromomethyl derivatives, which are further used to synthesize isothioureidomethyl and benzimidazolylthiomethyl derivatives. These processes are essential in heterocyclic chemistry (Smirnov, Kuz’min, & Kuznetsov, 2005).
Role in Vitamin B6 Synthesis
- An important step in the industrial synthesis of vitamin B6 involves the transformation of a related compound, 3-amino-5-aminomethyl-4-methoxymethyl-2-methylpyridine hydrochloride, into 3-hydroxy-5-hydroxymethyl-4-methoxymethyl-2-methylpyridine (Efremenko, Balyakina, & Gunar, 1981).
Antibacterial Activity
- Novel N2-hydroxymethyl and N2-aminomethyl derivatives of certain pyridine compounds have been synthesized and shown to possess antibacterial activity against various bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Anticancer Research
- The hydroxymethyl and aminomethyl groups on the pyridine ring have been utilized in the synthesis of compounds explored for their anticancer potential (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Corrosion Protection
- The compound has been used in the electrochemical synthesis of polymers for corrosion protection on steel and copper, demonstrating its potential in material science applications (Abdullatef, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(4-11)6(2-9)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGXLRHQIFBBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)



![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)


![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)